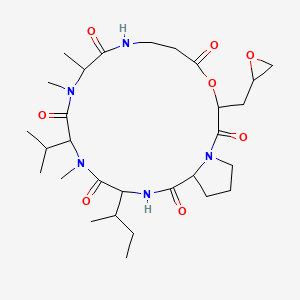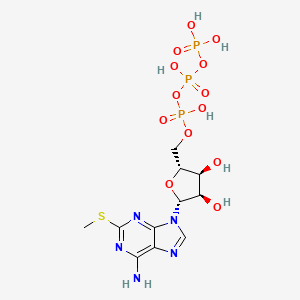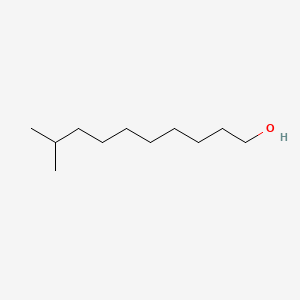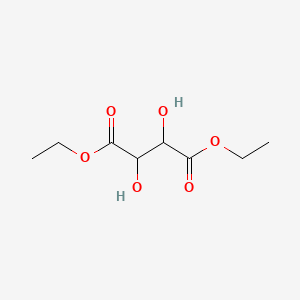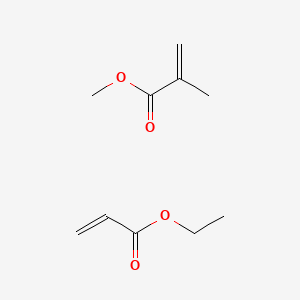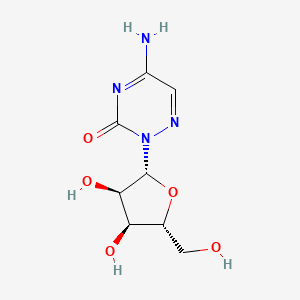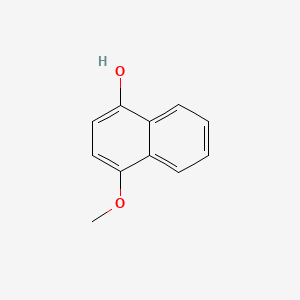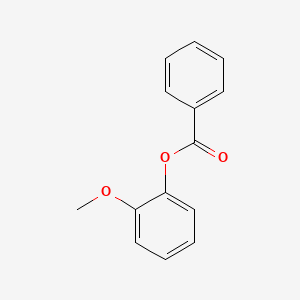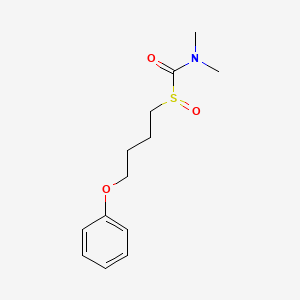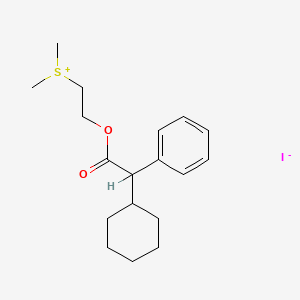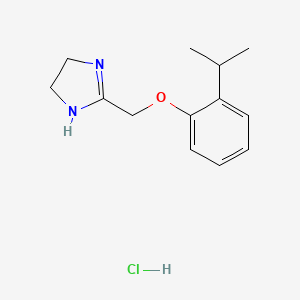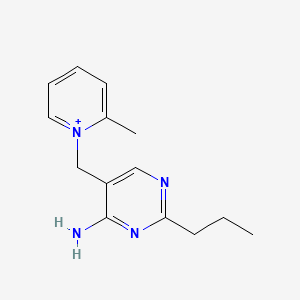
amprolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
amprolium is an organic compound primarily used as a coccidiostat in veterinary medicine, particularly in poultry. It is a thiamine analogue that blocks the thiamine transporter of Eimeria species, thereby preventing carbohydrate synthesis and ultimately inhibiting the growth of these parasites .
Aplicaciones Científicas De Investigación
Amprolium has several scientific research applications:
Chemistry: Used as a model compound in studies of thiamine analogues and their interactions.
Biology: Studied for its effects on thiamine transport and metabolism in various organisms.
Medicine: Primarily used in veterinary medicine to treat coccidiosis in poultry and other animals
Industry: Used in the production of veterinary drugs and feed additives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of amprolium involves the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide. The remaining amidine nitrogen then adds to one of the nitriles, leading to the formation of the pyrimidine. The nitrile is then reduced to the corresponding aminomethyl compound. Exhaustive methylation of the amine, followed by displacement of the activated quaternary nitrogen by bromide ion, affords the key intermediate. Finally, displacement of the halogen by α-picoline yields this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Amprolium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: The reduction of nitriles to aminomethyl compounds is a key step in its synthesis.
Substitution: The displacement of halogens by nucleophiles, such as α-picoline, is another critical reaction in its synthesis.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents may be used.
Reduction: Reducing agents like hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like α-picoline in the presence of a suitable leaving group.
Major Products
The major product formed from these reactions is this compound itself, with intermediates such as substituted pyrimidines and aminomethyl compounds .
Mecanismo De Acción
Amprolium exerts its effects by mimicking thiamine and blocking the thiamine transporter of Eimeria species. This inhibition prevents the uptake of thiamine, which is essential for carbohydrate synthesis in these parasites. As a result, the parasites are unable to grow and reproduce, leading to their eventual death .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Another class of anticoccidial drugs that inhibit folic acid synthesis.
Ionophores: Such as monensin and lasalocid, which disrupt ion transport across cell membranes.
Ethopabate: Inhibits the development of coccidia by interfering with folic acid metabolism
Uniqueness
Amprolium is unique in its mechanism of action as a thiamine analogue, which specifically targets the thiamine transporter of Eimeria species. This specificity reduces the likelihood of resistance development compared to other anticoccidial drugs .
Propiedades
Número CAS |
13082-85-4 |
|---|---|
Fórmula molecular |
C14H19N4+ |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine |
InChI |
InChI=1S/C14H19N4/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17)/q+1 |
Clave InChI |
IPZFPROOBOUEIG-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C |
SMILES canónico |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C |
| 13082-85-4 121-25-5 |
|
Sinónimos |
Amprol Amprolium Amprolium Chloride Amprolium Hydrochloride Anticoccid Chloride, Amprolium Hydrochloride, Amprolium Hydrochloride, Noé-Socopharm Némaprol Noé Socopharm Hydrochloride Noé-Socopharm Hydrochloride Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)

